molecular formula C6H9N3O2 B14923789 2-(4-Amino-1H-pyrazol-1-YL)propanoic acid

2-(4-Amino-1H-pyrazol-1-YL)propanoic acid

Cat. No.: B14923789
M. Wt: 155.15 g/mol
InChI Key: NFDVZGYJLGKEQZ-UHFFFAOYSA-N
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Description

2-(4-Amino-1H-pyrazol-1-YL)propanoic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Amino-1H-pyrazol-1-YL)propanoic acid typically involves the cyclocondensation of appropriate hydrazines with α,β-unsaturated carbonyl compounds. One common method includes the reaction of 4-amino-1H-pyrazole with α-bromo propanoic acid under basic conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of industrial catalysts might be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Amino-1H-pyrazol-1-YL)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(4-Amino-1H-pyrazol-1-YL)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Amino-1H-pyrazol-1-YL)propanoic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The pyrazole ring’s nitrogen atoms play a crucial role in forming hydrogen bonds and other interactions with the target molecules, thereby modulating their activity .

Comparison with Similar Compounds

  • Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate
  • 3-(1H-Pyrazol-1-yl)propanoic acid hydrochloride
  • 2-(4-methyl-pyrazol-1-yl)-propionic acid

Comparison: 2-(4-Amino-1H-pyrazol-1-YL)propanoic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it a valuable compound for targeted applications in medicinal chemistry and material science .

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

2-(4-aminopyrazol-1-yl)propanoic acid

InChI

InChI=1S/C6H9N3O2/c1-4(6(10)11)9-3-5(7)2-8-9/h2-4H,7H2,1H3,(H,10,11)

InChI Key

NFDVZGYJLGKEQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N1C=C(C=N1)N

Origin of Product

United States

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